Dichotomitin

Vue d'ensemble

Description

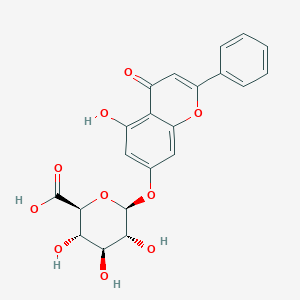

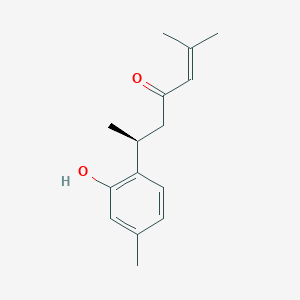

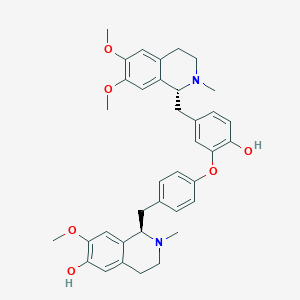

Dichotomitin is an isoflavonoid compound with the molecular formula C18H14O8. It is isolated from the rhizomes of Belamcanda chinensis (L.) DC, a plant commonly used in traditional Chinese medicine . This compound is known for its various biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Dichotomitin has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of isoflavonoids and their chemical properties.

Biology: Investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Safety and Hazards

Orientations Futures

While specific future directions for Dichotomitin are not mentioned in the searched resources, flavonoids like this compound are a subject of ongoing research due to their potential health benefits . Further studies could focus on understanding the detailed mechanism of action, potential therapeutic uses, and safety profile of this compound.

Mécanisme D'action

Dichotomitin exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of pro-inflammatory enzymes, scavenge free radicals, and induce apoptosis in cancer cells .

Analyse Biochimique

Biochemical Properties

Dichotomitin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also interacts with proteins involved in cell signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These interactions are primarily inhibitory, leading to a reduction in the production of pro-inflammatory cytokines and mediators .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby modulating the immune response. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting cell signaling pathways such as the NF-κB and MAPK pathways. Additionally, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators. Additionally, this compound modulates the activity of transcription factors such as NF-κB and activator protein 1 (AP-1), leading to changes in gene expression. These molecular interactions result in the inhibition of inflammatory responses and the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in the rapid inhibition of inflammatory responses and induction of apoptosis, while long-term exposure can lead to more sustained effects on gene expression and cellular metabolism. These temporal effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antitussive effects, reducing the production of pro-inflammatory cytokines and alleviating symptoms of inflammation and cough. At higher doses, this compound induces apoptosis in cancer cells and inhibits tumor growth. Very high doses of this compound can lead to toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of this compound for different applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Phase I reactions involve the oxidation of this compound by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions, facilitating their excretion from the body. This compound also influences metabolic flux and metabolite levels, particularly in pathways related to inflammation and apoptosis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via passive diffusion and active transport, involving specific transporters and binding proteins. Once inside the cells, this compound is distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific tissues, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory and apoptotic pathways. It also translocates to the nucleus, where it modulates the activity of transcription factors and influences gene expression. Additionally, this compound is found in the mitochondria, where it affects mitochondrial function and induces apoptosis. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments and organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichotomitin can be synthesized through several chemical reactions involving the appropriate starting materials and reagents. The synthetic routes typically involve the use of methoxy and hydroxy-substituted benzene derivatives, followed by cyclization reactions to form the isoflavonoid structure .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the rhizomes of Belamcanda chinensis. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Dichotomitin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

Substitution: Substitution reactions involve the replacement of functional groups on the benzene ring with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tectoridin: Another isoflavonoid with similar anti-inflammatory and antioxidant properties.

Irigenin: Known for its anticancer and hepatoprotective activities.

Irisflorentine: Exhibits anti-inflammatory and antioxidant effects.

Uniqueness of Dichotomitin

This compound is unique due to its specific chemical structure, which includes methoxy and hydroxy substituents on the benzene ring, and its ability to form various derivatives through chemical reactions. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

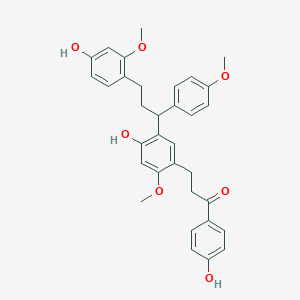

9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFOGGCBLWTCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237087 | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88509-91-5 | |

| Record name | Dichotomitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is dichotomitin and where is it found?

A1: this compound is an isoflavone primarily found in the rhizomes of Belamcanda chinensis, also known as blackberry lily. It was first isolated from Iris dichotoma Pall. []. This plant is used in traditional Chinese medicine.

Q2: What are the main metabolic pathways of this compound?

A2: this compound undergoes various metabolic transformations, including demethylation, hydroxylation, glucuronidation, and sulfation. One major metabolic pathway is the opening of the 1,3-benzodioxole ring [].

Q3: Which cytochrome P450 enzymes are involved in this compound metabolism?

A3: In vitro studies using human recombinant enzymes revealed that CYP1A2, 2C19, and 2D6 contribute to the formation of the metabolite 3',5,6,7-tetrahydroxy-4',5'-dimethoxy isoflavone (M6). Interestingly, CYP1A2 exclusively catalyzes the formation of another major metabolite, 8-hydroxy-dichotomitin (M8) [].

Q4: Can you describe the structural characteristics of this compound?

A4: this compound is a 5,3′-dihydroxy-4′,5′-dimethoxy-6,7-methylenedioxyisoflavone []. While the provided research papers don't explicitly state the molecular formula and weight, this information can be deduced from the chemical structure.

Q5: How does the content of this compound vary within Belamcanda chinensis?

A5: this compound content varies significantly within different parts of the Belamcanda chinensis plant. The eldest parts of the rhizome, directly originating from the seedling, generally exhibit higher concentrations of this compound and other flavonoids compared to the younger parts [].

Q6: Are there any analytical methods available to quantify this compound?

A7: Yes, high-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely employed for quantifying this compound and other isoflavones in Belamcanda chinensis extracts [, , , ].

Q7: What is the significance of understanding the metabolic fate of this compound?

A8: Characterizing the metabolic pathways and enzymes involved in this compound breakdown is crucial for understanding its disposition within the body. This knowledge is essential for assessing its potential efficacy and safety as a therapeutic agent [].

Q8: How do the levels of this compound compare in fresh and dried Belamcanda chinensis and other Iris species?

A9: The levels of this compound and other isoflavones can differ between fresh and dried forms of Belamcanda chinensis and other Iris species. For instance, iridin is the most abundant isoflavone in both fresh and dried Belamcanda chinensis, while irisflorentin dominates in Iris germanica. Interestingly, these isoflavones are barely detectable in Iris japonica []. This highlights the variability in phytochemical profiles among different Iris species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.